molecular formula C₅H₈D₆N₂ B1146936 N,N-Dimethyl-1,3-propylenediamine-d6 CAS No. 1219802-71-7

N,N-Dimethyl-1,3-propylenediamine-d6

Cat. No.: B1146936
CAS No.: 1219802-71-7
M. Wt: 108.22
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1,3-propylenediamine-d6 is a deuterated version of N,N-Dimethyl-1,3-propylenediamine, a chemical compound with the molecular formula C5H14N2. The deuterated form, indicated by the “d6” suffix, means that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,3-propylenediamine-d6 can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminopropane with formaldehyde and formic acid, followed by deuterium exchange to replace hydrogen atoms with deuterium . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The process includes steps such as distillation and purification to obtain the final product with the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3-propylenediamine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .

Scientific Research Applications

N,N-Dimethyl-1,3-propylenediamine-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3-propylenediamine-d6 involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1,3-propylenediamine-d6 is unique due to its deuterium content, which makes it particularly useful in studies involving isotopic labeling. This property allows researchers to trace the compound in complex biological systems and understand its metabolic pathways .

Properties

IUPAC Name

N',N'-bis(trideuteriomethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNMPGNGSSIWFP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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